molecular formula C23H30ClNO4 B5386754 Ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5386754
M. Wt: 419.9 g/mol
InChI Key: VPSXSRCWDHCGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties . This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
  • Ethyl 1-[2-(2-phenoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Uniqueness

Ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

ethyl 1-[2-(2-phenylmethoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4.ClH/c1-2-26-23(25)20-12-14-24(15-13-20)16-17-27-21-10-6-7-11-22(21)28-18-19-8-4-3-5-9-19;/h3-11,20H,2,12-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSXSRCWDHCGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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